molecular formula C14H16F2O4 B8077356 Ethyl 6-(2,6-difluorophenoxy)-2-oxohexanoate

Ethyl 6-(2,6-difluorophenoxy)-2-oxohexanoate

Cat. No.: B8077356
M. Wt: 286.27 g/mol
InChI Key: YWKCOMNVLCIWON-UHFFFAOYSA-N
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Description

The compound identified as “Ethyl 6-(2,6-difluorophenoxy)-2-oxohexanoate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “Ethyl 6-(2,6-difluorophenoxy)-2-oxohexanoate” involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced organic synthesis techniques to ensure the purity and yield of the compound. The reaction conditions may involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet the demand for this compound. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. The industrial production methods may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

“Ethyl 6-(2,6-difluorophenoxy)-2-oxohexanoate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another within the compound.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH adjustments.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the functional groups involved.

Scientific Research Applications

“Ethyl 6-(2,6-difluorophenoxy)-2-oxohexanoate” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “Ethyl 6-(2,6-difluorophenoxy)-2-oxohexanoate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Properties

IUPAC Name

ethyl 6-(2,6-difluorophenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O4/c1-2-19-14(18)12(17)8-3-4-9-20-13-10(15)6-5-7-11(13)16/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKCOMNVLCIWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCOC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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